Cas no 13123-37-0 (L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-)

L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)- structure
13123-37-0 structure
Product Name:L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
CAS-nummer:13123-37-0
MF:C17H20N4O6
MW:376.363903999329
CID:152964
PubChem ID:1561682
Update Time:2025-04-19

L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
    • 7,8-dimethyl-10-((2R,3R,4S)-2,3,4,5-tetrahydroxyphenyl)benzo-[g]pteridine-2,4(3H,10H)-dione
    • 7,8-dimethyl-10-ribityl-isoalloxazine
    • 7,8-dimethyl-10-ribityl-isoaloxazine
    • Aqua-Flave
    • Dermadram
    • Fiboflavin
    • Hyflavin
    • NSC33298
    • Riboflavine
    • Riboflavinequinone
    • Vitamin Bi
    • DTXSID001127504
    • 5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-L-arabinitol
    • Q27289394
    • NSC-18343
    • AKOS040752863
    • 7,8-dimethyl-10-[(2S,3S,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
    • Lyxoflavine [MI]
    • 7,8-dimethyl-10-((2S,3S,4S)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • Lyxoflavine
    • UNII-STP460337X
    • SCHEMBL5899262
    • STP460337X
    • L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-
    • 13123-37-0
    • Inchi: 1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14-/m0/s1
    • InChI-sleutel: AUNGANRZJHBGPY-OBJOEFQTSA-N
    • LACHT: O[C@H]([C@@H]([C@H](CO)O)O)CN1C2C(C(NC(N=2)=O)=O)=NC2C=C(C)C(C)=CC1=2

Berekende eigenschappen

  • Exacte massa: 376.1384
  • Monoisotopische massa: 376.13828437g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 680
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.5
  • Topologisch pooloppervlak: 155Ų

Experimentele eigenschappen

  • PSA: 155.05
  • LogboekP: -1.67520
Aanbevolen leveranciers
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd